molecular formula C9H14O B050291 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane CAS No. 119681-01-5

1-But-3-enyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B050291
CAS No.: 119681-01-5
M. Wt: 138.21 g/mol
InChI Key: ILCPYTLMGISCNO-UHFFFAOYSA-N
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Description

1-But-3-enyl-6-oxabicyclo[3.1.0]hexane is a synthetically valuable oxabicyclic compound that features a strained ether bridge fused to a cyclopropane ring . This molecular framework is also known as an epoxide of a bicyclic structure . The key feature of this specific reagent is the presence of a but-3-enyl side chain, which provides a versatile handle for further chemical manipulation. The terminal alkene group is highly amenable to various reaction types, including metathesis, hydrofunctionalization, and cycloaddition chemistries, making this compound an excellent building block for the synthesis of more complex, functionalized architectures. Researchers can leverage this compound in the development of novel active pharmaceutical ingredients (APIs), particularly as a precursor for muscarinic receptor antagonists or other biologically active molecules that incorporate a rigid, three-dimensional scaffold . The core 6-oxabicyclo[3.1.0]hexane structure serves as a privileged scaffold in medicinal chemistry, and its functionalization with the alkenyl group expands its utility in exploratory synthetic studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

119681-01-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-but-3-enyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2

InChI Key

ILCPYTLMGISCNO-UHFFFAOYSA-N

SMILES

C=CCCC12CCCC1O2

Canonical SMILES

C=CCCC12CCCC1O2

Synonyms

6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The structure of 1-but-3-enyl-6-oxabicyclo[3.1.0]hexane allows it to serve as a versatile building block in organic synthesis. Its unique bicyclic framework facilitates various chemical transformations, making it suitable for the synthesis of complex organic molecules.

Case Study: Synthesis of Carbanucleosides

Recent research has demonstrated the utility of oxabicyclo compounds in synthesizing carbanucleosides, which are nucleoside analogs with enhanced stability and biological activity. The incorporation of this compound into nucleoside frameworks has shown promising results in creating stable compounds that resist enzymatic degradation, thus enhancing their therapeutic potential .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for bioactive compounds.

Antiviral Activity

Research indicates that derivatives of this compound can be evaluated for antiviral activity against viruses such as herpes simplex virus types 1 and 2, and human cytomegalovirus. While initial studies showed that certain derivatives lacked antiviral activity, ongoing investigations aim to modify the structure to enhance efficacy .

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the development of insecticides.

Insecticide Development

Patents have been filed detailing the use of oxabicyclo compounds, including this compound, in producing cyclopropanecarboxylate insecticides. These insecticides are designed to target specific pests while minimizing environmental impact, showcasing the compound's role in sustainable agriculture .

Summary Table of Applications

Application AreaSpecific UseNotes
Organic SynthesisBuilding block for complex organic moleculesUsed in carbanucleoside synthesis
PharmaceuticalsPrecursor for bioactive compoundsEvaluation for antiviral properties ongoing
AgrochemicalsDevelopment of insecticidesTargeting specific pests with minimal impact

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

6-Oxabicyclo[3.1.0]hexane Derivatives
  • 6-Oxabicyclo[3.1.0]hexane (Cyclopentene Oxide) :

    • A simpler analogue lacking the butenyl substituent.
    • Used as a precursor in organic synthesis, with physical properties such as a boiling point of ~120°C .
    • Exhibits lower biological activity due to the absence of functional groups for target interactions.
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride: Features an amino group at the 6-position.
Azabicyclo[3.1.0]hexane Derivatives
  • 3-Azabicyclo[3.1.0]hexanes :
    • Replacing oxygen with nitrogen enhances basicity and enables interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
    • Example: 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes show triple reuptake inhibition (SERT, NET, DAT) with brain penetration (B/B > 4) and oral bioavailability (>30%) .
    • Structural rigidity improves selectivity for opioid and dopamine D3 receptors compared to flexible analogues .
Diazabicyclo[3.1.0]hexane Derivatives
  • Methyl substitutions (e.g., 6,6′-dimethyl derivatives) alter torsional angles (N5N1C2C3), flattening the 5-membered ring and enhancing enzyme inhibition .

Functional Group Modifications

UDP-Galactosyltransferase Inhibitors
  • Bicyclo[3.1.0]hexane derivatives with amino groups (e.g., compound 2 in ) mimic the electrophilic transition state of glycosylation. Protonation under physiological conditions generates a positive charge critical for binding to GlfT2’s active site . 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane’s butenyl group may sterically hinder similar interactions unless strategically positioned.
Terpenoid Analogues
  • Bicyclo[3.1.0]hexane-containing terpenoids (e.g., derivatives of (+)-3-carene) exhibit fragrance properties dependent on endo/exo double bonds. The butenyl group in the target compound could mimic natural ionones but lacks the stereochemical complexity of terpenoid side chains .

Physicochemical Properties

  • 6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane :
    • Boiling point: ~250°C (estimated).
    • Chlorine and methoxy groups enhance stability but reduce solubility .
  • This compound :
    • Predicted higher lipophilicity (logP ~2.5) due to the butenyl chain, favoring membrane permeability.
    • Conjugated double bond may increase susceptibility to oxidation compared to saturated analogues.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsKey AdvantagesReferences
Epoxidationm-CPBA, CH₂Cl₂High regioselectivity
Pd-Catalyzed CyclizationPd catalysts, N-tosylhydrazonesStereochemical control
AI RetrosynthesisTemplate_relevance modelsRapid route optimization

(Basic) How is the structural characterization of this compound performed?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies ring strain and stereochemistry. For example, cyclopropane protons exhibit distinct coupling patterns (e.g., J = 5–8 Hz) .
  • X-ray Crystallography : Resolves absolute configuration, critical for confirming bicyclic geometry and substituent orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with fragmentation patterns indicating ring-opening behavior .

(Advanced) How can stereochemical challenges in synthesizing the bicyclo[3.1.0]hexane scaffold be addressed?

Methodological Answer:
Stereochemical control is achieved via:

  • Chiral Catalysts : Palladium complexes with chiral ligands induce enantioselectivity in cyclopropanation .
  • Stereoselective Epoxidation : Using Sharpless or Jacobsen conditions to direct oxirane ring formation .
  • Conformational Locking : Rigid templates (e.g., 3-oxabicyclo[3.1.0]hexane derivatives) pre-organize intermediates, reducing stereochemical ambiguity .

(Advanced) What computational methods are used to model the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition states for ring-opening reactions and evaluates strain energy (~20–30 kcal/mol for cyclopropane rings) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, e.g., polar aprotic solvents stabilizing carbocation intermediates .
  • Retrosynthetic AI Models : Tools like Pistachio prioritize feasible routes by analyzing bond dissociation energies and steric effects .

(Advanced) How should researchers resolve contradictions in reported reaction yields for similar bicyclic ethers?

Methodological Answer:
Contradictions arise from variations in:

  • Catalyst Purity : Trace metals in Pd catalysts can alter diastereoselectivity; use ICP-MS to verify .
  • Reaction Scale : Microfluidic reactors improve mixing and heat transfer vs. batch methods, reducing side reactions .
  • Analytical Methods : Validate yields via orthogonal techniques (e.g., GC-MS vs. NMR integration) .

(Basic) What biological activities are explored for oxabicyclo[3.1.0]hexane derivatives?

Methodological Answer:
While direct data on this compound is limited, analogs show:

  • Antimicrobial Activity : Azabicyclo derivatives (e.g., Trovafloxacin) inhibit bacterial gyrase via topoisomerase IV targeting .
  • Enzyme Interaction Studies : Bicyclic ethers act as rigid analogs in probing catalytic mechanisms (e.g., cytochrome P450 oxidation) .

Q. Assay Design :

  • MIC Testing : Evaluate bacterial growth inhibition using broth microdilution .
  • Molecular Docking : Predict binding affinities to enzyme active sites (e.g., using AutoDock Vina) .

(Advanced) How can researchers design experiments to study ring strain effects on reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated compounds in ring-opening reactions .
  • Thermal Analysis : DSC measures strain energy release during decomposition .
  • Comparative DFT Studies : Calculate strain energies of bicyclo[3.1.0]hexane vs. monocyclic analogs .

(Advanced) How is this compound used in nucleoside analog synthesis?

Methodological Answer:
The oxabicyclo scaffold mimics ribose conformations in nucleosides:

  • Conformational Locking : North-locked templates (e.g., 2-oxabicyclo[3.1.0]hexane) restrict sugar puckering, enhancing binding to viral polymerases .
  • Glycosylation Strategies : Mitsunobu reactions couple nucleobases to the bicyclic core, with stereochemistry controlled by chiral auxiliaries .

Q. Table 2: Key Applications in Nucleoside Design

ApplicationMethodOutcomeReferences
Antiviral AgentsConformationally locked analogsEnhanced RT inhibition
Prodrug DevelopmentEster hydrolysis studiesImproved metabolic stability

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